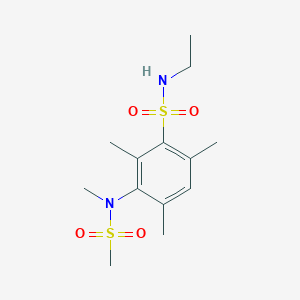

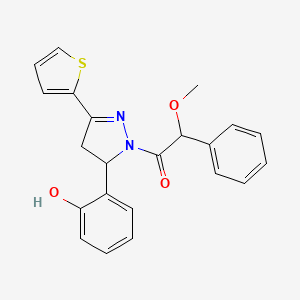

![molecular formula C12H11BrO B2896530 6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one CAS No. 1383985-14-5](/img/structure/B2896530.png)

6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one

説明

6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one, also known as Br-Spiro, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which is commonly found in natural products and has been associated with various biological activities. In

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of cyclobutane derivatives involves innovative chemical reactions that yield complex structures with potential utility in various fields of chemistry and material science. For instance, Donskaya and Lukovskii (1991) demonstrated the synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one through the reaction of (bromomethylene)cyclopropane with dichloroketene, highlighting the chemical's potential for facile rearrangement under certain conditions (Donskaya & Lukovskii, 1991). Similarly, Radchenko et al. (2010) explored cyclobutane diamines as sterically constrained diamine building blocks for drug discovery, revealing their synthesis and molecular structures, which underscore their significance in medicinal chemistry (Radchenko et al., 2010).

Innovative Scaffolds for Drug Discovery

Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, showcasing a key transformation involving electron-deficient exocyclic alkenes, which could serve as new scaffolds for drug discovery (Chalyk et al., 2017). This research highlights the potential of cyclobutane derivatives in developing novel therapeutic agents.

Photochromic and Fluorescent Properties

Lonshakov et al. (2014) investigated the synthesis and spectral properties of fluorescent photochromic diarylethenes with a cyclobutane "bridge," indicating potential applications in materials science for the development of new optical and electronic materials (Lonshakov et al., 2014).

特性

IUPAC Name |

6-bromospiro[3H-indene-2,1'-cyclobutane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEGQOSDVJUHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

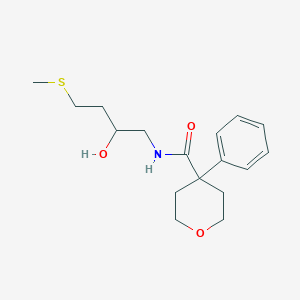

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)

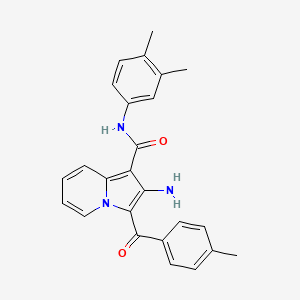

![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)

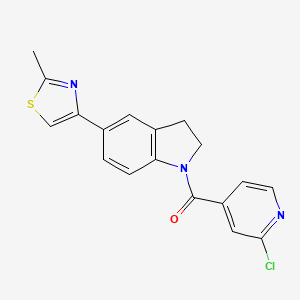

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)